2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione
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Overview
Description
2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione is a complex organic compound with the molecular formula C₂₂H₂₅NO₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction forms three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for constructing complex heterocyclic structures with various substitution patterns .
Chemical Reactions Analysis
Types of Reactions
2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole-1,3-dione derivatives such as:
- 2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
- 2-(mesitylmethyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-cycloocten-1-yl)-1H-isoindole-1,3(2H)-dione .
Uniqueness
What sets 2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione apart is its unique structural features, including the presence of a methylcyclopropyl group and an adamantyl moiety.
Properties
CAS No. |
392312-65-1 |
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Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25NO2/c1-20(6-7-20)21-9-14-8-15(10-21)12-22(11-14,13-21)23-18(24)16-4-2-3-5-17(16)19(23)25/h2-5,14-15H,6-13H2,1H3/t14-,15+,21?,22? |
InChI Key |
GZLUEKJPEODFLD-BXBLUCELSA-N |
Isomeric SMILES |
CC1(CC1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)N5C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
CC1(CC1)C23CC4CC(C2)CC(C4)(C3)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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